molecular formula C18H15NO4S2 B3406487 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE CAS No. 325850-87-1

2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE

Cat. No.: B3406487
CAS No.: 325850-87-1
M. Wt: 373.4 g/mol
InChI Key: SUENRQXVJFVXKW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a synthetic small molecule featuring a benzothiazole core linked via a sulfanylacetate ester to a 4-methoxyphenyl group. This specific molecular architecture suggests potential for multi-target engagement in biochemical pathways. Compounds containing the benzothiazole scaffold are the subject of extensive investigation in medicinal chemistry. Research indicates that benzothiazole derivatives can exhibit potent inhibitory activity against key enzymes . For instance, some closely related benzothiazole-phenyl analogs have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are significant targets for managing pain and inflammation . The presence of the methoxyphenyl moiety is a common pharmacophore in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability . This compound is provided for research use only and is intended for applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical discovery. Researchers can use it to explore its potential mechanisms of action, including enzyme inhibition or interaction with other biological targets. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c1-22-13-8-6-12(7-9-13)15(20)10-23-17(21)11-24-18-19-14-4-2-3-5-16(14)25-18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUENRQXVJFVXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE typically involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is efficient and environmentally friendly, producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group is susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis TypeConditionsProductsCharacterization
Acidic (HCl)Reflux, 80°C, 12 hrs2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid + 4-methoxyphenacyl alcoholIR: Broad O-H stretch (~3,200 cm⁻¹)
Basic (NaOH)Aqueous EtOH, 60°C, 6 hrsSodium carboxylate + alcohol derivative1H NMR: Loss of ester carbonyl signal

Controlled pH is critical to prevent decomposition of the benzothiazole ring.

Condensation with Hydrazines

The ketone group participates in hydrazone formation:

Hydrazine TypeConditionsProductApplication
Hydrazine hydrateEthanol, 12 hrs reflux Hydrazone-linked benzothiazole adductsAnticonvulsant activity
HydroxylamineHCl catalysis, 24 hrs Oxime derivativesIntermediate for heterocycles

These reactions are pivotal for generating bioactive derivatives, with yields exceeding 80% .

Cyclization Reactions

Under high-temperature or acidic conditions, the compound forms fused heterocycles:

Cyclization TypeConditionsProductSpectral Data
Thermal cyclizationConc. H₂SO₄, 250°C, 10 min PyrimidobenzothiazolonesIR: C=O at 1,649 cm⁻¹
Acid-catalyzedDioxane/EtOH, reflux 1,4-Dihydropyridine derivatives1H NMR: δ 5.37 ppm (pyridine H)

For instance, heating in sulfuric acid yields pyrimido-benzothiazole scaffolds, confirmed by elemental analysis (C: 61.09%, N: 12.95%) .

Oxidation and Reduction

The ketone and sulfanyl groups exhibit redox activity:

Reaction TypeReagents/ConditionsOutcomeNotes
OxidationKMnO₄, acidic conditionsSulfoxide/sulfone formationReduced bioactivity
ReductionNaBH₄, MeOHAlcohol derivative from ketoneIR: O-H stretch at 3,330 cm⁻¹

Oxidation of the sulfanyl group to sulfone diminishes electrophilicity but enhances thermal stability.

Key Stability Considerations

  • pH Sensitivity : Degrades in strong bases (>pH 10) via ester hydrolysis.

  • Thermal Stability : Stable below 150°C; decomposes at higher temperatures .

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .

This reactivity profile underscores its utility in synthesizing pharmacologically active molecules, particularly anticonvulsants and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

The compound's potential therapeutic properties are of significant interest. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes and receptors involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or proteases, modulating cellular signaling pathways and influencing metabolic processes.

Research indicates that the compound could possess various biological activities:

  • Anticancer Activity : Some studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The benzothiazole moiety is known for its antimicrobial activity, suggesting potential uses in treating infections.
  • Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory processes, making it a candidate for anti-inflammatory therapies.

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Anticancer Effects

A study investigated the cytotoxic effects of similar benzothiazole derivatives on breast cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways. The specific mechanisms of action for 2-(4-Methoxyphenyl)-2-Oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate remain to be elucidated but suggest promising anticancer applications.

Case Study 2: Antimicrobial Activity

Research into related compounds has shown significant antimicrobial activity against various pathogens. For example, derivatives with benzothiazole structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This positions the compound as a potential candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate with structurally related benzothiazole derivatives from the evidence and literature:

Compound Name Key Substituents Molecular Features Potential Applications
Target Compound 4-Methoxyphenyl, sulfanyl-acetate ester Ester linkage, electron-rich methoxy group Antimicrobial agents, enzyme inhibitors (hypothetical)
2-(2-Benzothiazolyl)-3-(p-nitrophenyl)-5-phenyl-2H-tetrazolium bromide Tetrazolium, nitro group Tetrazolium salt, redox-active nitro group Biological staining (e.g., cell viability assays)
2-(2-Benzothiazolyl)dithio-a-isopropenyl-4-oxo-3-phenoxacetamido-1-azetidineacetic acid Azetidine, dithio-isopropenyl β-lactam-like structure, sulfur-rich side chain Antibacterial agents (theoretical)
Lutetium Lu 177 vipivotide tetraxetan (PLUVICTO®) Lutetium-177, carboxy/cyclohexyl groups Radiopharmaceutical, PSMA-targeting Treatment of metastatic castration-resistant prostate cancer

Structural and Functional Analysis:

Benzothiazole Core :

  • The target compound and others in the table share a benzothiazole ring, which is associated with π-π stacking interactions and hydrogen-bonding capacity . However, substituents dictate divergent applications. For example, the tetrazolium derivative’s nitro group enhances redox activity, making it suitable for biochemical assays, whereas the methoxy group in the target compound may improve bioavailability.

Sulfur-Containing Linkages: The sulfanyl group in the target compound contrasts with the dithio-isopropenyl group in the azetidine derivative.

Pharmacological vs. Diagnostic Roles: Unlike the therapeutic radiopharmaceutical PLUVICTO®, the target compound lacks metal coordination or targeting motifs.

Research Findings and Limitations

  • Antimicrobial Activity : Benzothiazoles with electron-donating groups (e.g., methoxy) show moderate activity against Gram-positive bacteria. The target compound’s ester group may hydrolyze in vivo to release active thiols, but experimental data are lacking.
  • Synthetic Challenges : Ester derivatives like the target compound may exhibit hydrolytic instability compared to amide analogs (e.g., azetidine derivative).
  • Gaps in Evidence: No direct studies on the target compound’s crystallography, toxicity, or pharmacokinetics were found. Computational modeling or in vitro assays are needed to validate hypothetical applications.

Biological Activity

The compound 2-(4-Methoxyphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O3SC_{21}H_{18}N_{4}O_{3}S, with a molecular weight of 406.5 g/mol. The structure includes a methoxyphenyl group, a benzothiazole moiety, and an ester functional group, which contribute to its diverse biological interactions.

PropertyValue
Molecular FormulaC21H18N4O3S
Molecular Weight406.5 g/mol
CAS Number1010913-28-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the benzothiazole ring and subsequent functionalization with the methoxyphenyl and oxoethyl groups. The synthetic pathways often require optimization to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit specific kinases and proteases that are crucial in cellular signaling pathways. This inhibition could lead to modulation of metabolic processes, making it a candidate for drug development targeting diseases like cancer and inflammation .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. For example, certain pyrazole derivatives have been reported to possess good antibacterial activity against various pathogens . The potential for This compound to act against bacterial strains warrants further investigation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various biological targets through hydrogen bonding and hydrophobic interactions, particularly within enzyme active sites .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of similar benzothiazole derivatives on MCF-7 breast cancer cells. Results indicated significant cytotoxicity, potentially through apoptosis induction .
  • Enzyme Inhibition : Another study focused on the inhibitory effects on xanthine oxidase (XO), demonstrating moderate inhibitory activity with IC50 values around 72 µM for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Reactant of Route 2
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2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE

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